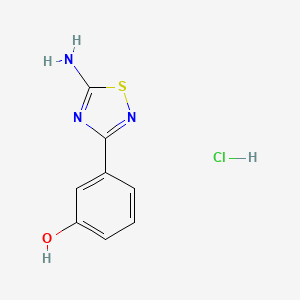
N-Acetyl-6-azido-L-norleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-6-azido-L-norleucine is a synthetic amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group and an azido group attached to the norleucine backbone. The unique structural features of this compound make it a valuable tool in chemical biology, particularly in the study of bio-orthogonal reactions and peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-6-azido-L-norleucine typically involves the acetylation of 6-azido-L-norleucineThe final step involves the acetylation of the protected 6-azido-L-norleucine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-6-azido-L-norleucine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as Staudinger reagents.
Click Chemistry: The azido group is a key functional group in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Common Reagents and Conditions
Staudinger Reduction: Utilizes phosphines to reduce the azido group to an amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Employs copper catalysts to facilitate the click reaction between azides and alkynes.
Major Products Formed
Amines: Formed through reduction reactions.
Triazoles: Formed through click chemistry reactions.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-6-azido-L-norleucine has a wide range of applications in scientific research:
Chemical Biology: Used in bio-orthogonal reactions to study biological processes without interfering with native biochemical pathways.
Peptide Synthesis: Facilitates the site-specific introduction of functional groups into peptides, enabling the study of protein-protein interactions and enzyme activities.
Drug Development: Serves as a building block for the synthesis of novel therapeutic agents and drug delivery systems.
Wirkmechanismus
The mechanism of action of N-Acetyl-6-azido-L-norleucine is primarily based on its ability to participate in bio-orthogonal reactions. The azido group allows for selective and efficient labeling of biomolecules, enabling the study of complex biological systems. The acetyl group enhances the compound’s stability and bioavailability, making it suitable for various applications in chemical biology and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-leucine: Another acetylated amino acid with applications in drug development and treatment of neurological disorders.
6-Diazo-5-oxo-L-norleucine (DON): A glutamine antagonist used in cancer research and treatment.
Uniqueness
N-Acetyl-6-azido-L-norleucine is unique due to the presence of both an acetyl and an azido group, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile tool in chemical biology and peptide synthesis, distinguishing it from other acetylated amino acids and azido-containing compounds .
Eigenschaften
Molekularformel |
C8H14N4O3 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
(2S)-2-acetamido-6-azidohexanoic acid |
InChI |
InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15)/t7-/m0/s1 |
InChI-Schlüssel |
YVTWABJVKYDHGY-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O |
Kanonische SMILES |
CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


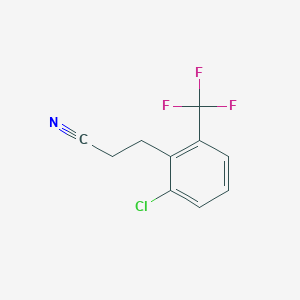
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)
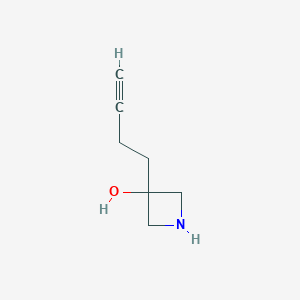
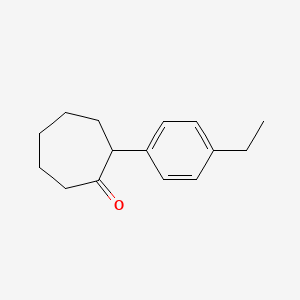
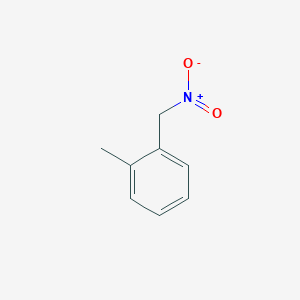
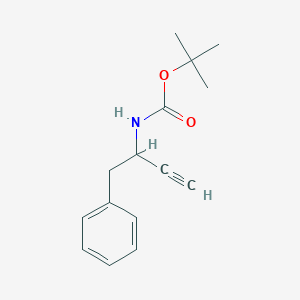
![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
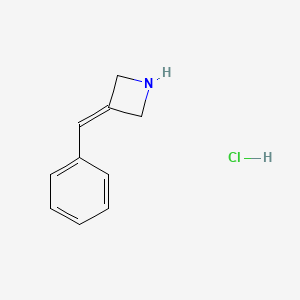
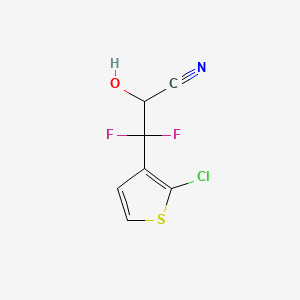

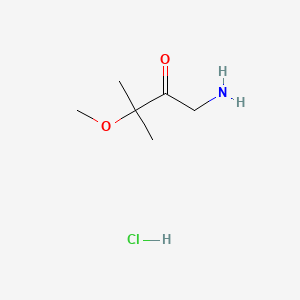
![{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13480482.png)
